N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
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Overview
Description
“N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various methods . One common method involves the reaction of cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring—a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Scientific Research Applications
Catalysis
One prominent application area is in catalysis, where oxalamide derivatives have been used to enhance the efficiency of copper-catalyzed coupling reactions. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide was identified as an effective ligand for the copper-catalyzed coupling of (hetero)aryl halides with 1-alkynes, demonstrating the potential of oxalamide derivatives in facilitating complex chemical transformations with high efficiency and selectivity (Chen et al., 2023).
Supramolecular Chemistry
In supramolecular chemistry, oxalamide derivatives are used to construct extended supramolecular networks through hydrogen bonding. A study on N,N'-bis(4-pyridylmethyl)oxalamide showcased its ability to form intricate hydrogen-bonded networks, which are foundational in the development of highly organized molecular assemblies (Lee, 2010). These networks are crucial for various applications, including molecular recognition, self-assembly processes, and the creation of novel materials.
Material Science
Material science is another area where related compounds have shown significant promise. The incorporation of nitrogen, for example, into graphene or carbon materials to create nitrogen-doped graphene quantum dots (N-GQDs) has been explored for its impact on the optical properties of these materials. Different chemical states of nitrogen atoms, such as pyridinic, pyrrolic, and graphitic nitrogen, have been identified, each contributing uniquely to the material's electronic and optical properties (Pillar-Little & Kim, 2017). These modifications enhance the potential use of N-GQDs in various applications, including optoelectronics, sensing, and energy storage.
Future Directions
The future directions for the study of “N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to the discovery of new drugs or therapeutic agents .
properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-16-14-17(2)21(18(3)15-16)25-23(28)22(27)24-11-10-19-6-8-20(9-7-19)26-12-4-5-13-26/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHWZVRLQLOZBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide |
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